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For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Inhibition of Dihydroorotate
Dehydrogenase (DHODH)

Ipflufenoquin is a novel, broad-spectrum quinoline fungicide that introduces a new mode of
action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the
mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de
novo pyrimidine biosynthesis pathway.[1][3] Ipflufenoquin is classified by the Fungicide
Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1]

[3]

The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are
essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3]
Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this
pathway.[3] By blocking this enzyme, ipflufenoquin effectively halts pyrimidine production,
leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action
provides high efficacy against a range of fungal diseases, including gray mold and apple scab.

A significant aspect of ipflufenoquin’'s mechanism of action is its shared target with the clinical
antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-
resistance, where the use of ipflufenoquin in agricultural settings could select for fungal
strains that are also resistant to olorofim.[3]
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Quantitative Data: In Vitro Inhibition of DHODH

The inhibitory activity of ipflufenoquin against DHODH has been quantified, demonstrating its

potency. The following table summarizes the key findings from in vitro studies on Aspergillus

fumigatus DHODH.

Target Enzyme Compound IC50 (nM) Notes
) ] Demonstrates direct
Wild-type A. fumigatus _ o
Ipflufenoquin 774 (x 144) inhibition of the target
DHODH
enzyme.[3]
Included for
_ _ comparison, showing
Wild-type A. fumigatus ) )
Olorofim 51 (x 14) higher potency than

DHODH

ipflufenoquin in this

assay.[3]

Mutant A. fumigatus
DHODH (Gly119Ser,
Gly119Cys,
Gly119Val,
Gly119Ala)

Ipflufenoquin

4-5 fold greater than
wild-type

Mutations at the
Gly119 position,
known to confer
resistance to olorofim,
also reduce the
susceptibility to

ipflufenoquin.[3]

Experimental Protocols

In Vitro DHODH Inhibition Assay

A foundational experiment to determine the direct inhibitory effect of ipflufenoquin on its target

enzyme is the in vitro DHODH assay.

Objective: To measure the dose-dependent inhibition of recombinant DHODH by ipflufenoquin

and determine the IC50 value.

Methodology:
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e Enzyme Source: Recombinant Aspergillus fumigatus DHODH enzyme is expressed and
purified.

o Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-
HCI (pH 8.0), 150 mM KCI, 10% glycerol, and 0.1% Triton X-100.[3]

e Substrates and Reagents:
o L-dihydroorotic acid (1 mM) serves as the substrate for DHODH.[3]
o Coenzyme Q2 (0.05 mM) acts as the electron acceptor.[3]

o 2,6-dichloroindophenol (DCIP) (0.1 mM) is used as a redox indicator, which changes color
as it is reduced.[3]

e Procedure:

o The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a
range of ipflufenoquin concentrations.

o The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

o The rate of DCIP reduction is monitored spectrophotometrically by measuring the
decrease in absorbance at a specific wavelength (e.g., 600 nm).

o The enzyme activity at each ipflufenoquin concentration is calculated and compared to
the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]

« Data Analysis: The percentage of inhibition is plotted against the logarithm of the
ipflufenoquin concentration, and the IC50 value (the concentration of inhibitor required to
reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Silico Molecular Docking

Computational methods are employed to predict the binding of ipflufenoquin to the DHODH
enzyme.
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Objective: To model the interaction between ipflufenoquin and the DHODH protein and to
correlate binding affinity with fungicide sensitivity.

Methodology:

Protein Structure Prediction: The three-dimensional structure of the target DHODH enzyme
from a specific fungal species (e.g., Botrytis cinerea) is predicted using tools like AlphaFold2.

e Molecular Docking Simulation: Software such as Autodock Vina is used to simulate the
binding of ipflufenoquin to the predicted DHODH structure. This involves exploring various
possible conformations of the ligand (ipflufenoquin) within the active site of the protein.

» Binding Affinity Calculation: The simulation calculates the binding affinity (AG, in kcal/mol),
which represents the strength of the interaction between ipflufenoquin and DHODH. A more
negative value indicates a stronger binding affinity.

o Correlation Analysis: The calculated binding affinities are then correlated with experimentally
determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.
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Caption: Mechanism of ipflufenoquin action via inhibition of DHODH in the pyrimidine

biosynthesis pathway.

Experimental Workflow
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Caption: Experimental workflow for the in vitro DHODH inhibition assay.

Logical Relationship
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Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide
sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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